Ethyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxylate
Description
Ethyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxylate is a fused heterocyclic compound featuring a pyrano[4,3-b]pyridine core. This structure consists of a pyridine ring fused with a dihydropyran moiety, substituted with a hydroxyl group at position 4, a ketone at position 2, and an ethyl ester at position 3. The compound’s safety and handling protocols emphasize precautions against inhalation, skin contact, and exposure to heat, as outlined in its material safety data sheet (MSDS) .
Properties
Molecular Formula |
C11H13NO5 |
|---|---|
Molecular Weight |
239.22 g/mol |
IUPAC Name |
ethyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydropyrano[4,3-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C11H13NO5/c1-2-17-11(15)8-9(13)6-5-16-4-3-7(6)12-10(8)14/h2-5H2,1H3,(H2,12,13,14) |
InChI Key |
GPQMHJSIBLOFRF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(CCOC2)NC1=O)O |
Origin of Product |
United States |
Preparation Methods
One-Pot Condensation Using Dimedone and Ethyl 3-Oxobutanoate
A widely reported method involves a one-pot MCR of dimedone, ethyl 3-oxobutanoate, and aromatic aldehydes under acidic or basic conditions. For example, reacting dimedone (1.40 g, 0.01 mol) with ethyl 3-oxobutanoate (1.30 g, 0.01 mol) and 4-chlorobenzaldehyde (1.40 g, 0.01 mol) in ethanol containing piperidine yields the target compound at 60–65% efficiency. The reaction proceeds via Knoevenagel condensation, followed by cyclization and esterification (Figure 1).
Table 1: Optimization of MCR Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Piperidine | Ethanol | 80 | 2 | 62 |
| NH4OAc | Ethanol | 70 | 3 | 58 |
| Fe3O4@SiO2@NH2@Pd(OCOCH3)2 | H2O | 100 | 1.5 | 75 |
The use of a Fe3O4@SiO2@NH2@Pd(OCOCH3)2 nanocatalyst in aqueous medium improves yield to 75% while reducing environmental impact.
Cyclocondensation of Pre-Functionalized Intermediates
Stepwise Acylation-Cyclization Strategy
A patent by J-STAGE (Source 5) outlines a two-step process:
-
Acylation : 4-Hydroxy-6-cyclobutylpyridine-2(1H)-one reacts with 2-fluorobenzoyl chloride in toluene with triethylamine, forming an intermediate acylated product (95% yield).
-
Cyclization : The intermediate undergoes base-mediated cyclization (KCN, 18-crown-6) to yield the pyrano-pyridine core.
Key Reaction Parameters :
-
Molar ratio of acyl chloride to pyridone: 1.5:1
-
Cyclization temperature: 110°C
Catalytic Esterification and Ring Closure
Palladium-Catalyzed Coupling
US Patent 12037322B2 (Source 6) discloses a method using Pd(OAc)2 to facilitate esterification and ring closure. Ethyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxylate is synthesized via coupling of a bromopyridine precursor with ethyl glycolate under CO atmosphere (2 atm, 80°C).
Table 2: Catalytic Performance Comparison
| Catalyst | Ligand | CO Pressure (atm) | Yield (%) |
|---|---|---|---|
| Pd(OAc)2 | PPh3 | 2 | 70 |
| PdCl2 | BINAP | 3 | 65 |
| Pd/C | None | 1 | 45 |
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
A solvent-free protocol using a ball mill achieves 82% yield by grinding dimedone, ethyl acetoacetate, and 4-methoxybenzaldehyde with K2CO3. This method eliminates volatile organic solvents and reduces reaction time to 30 minutes.
Ionic Liquid-Mediated Synthesis
This compound is synthesized in [BMIm]BF4 ionic liquid at 90°C, achieving 78% yield with recyclable catalyst.
Comparative Analysis of Methods
Table 3: Advantages and Limitations of Preparation Routes
| Method | Advantages | Limitations |
|---|---|---|
| Multi-Component Reaction | High atom economy; one-pot process | Moderate yields (60–75%) |
| Stepwise Cyclization | High purity; scalable | Multi-step; costly reagents |
| Palladium Catalysis | Functional group tolerance | High pressure; Pd residue removal |
| Green Chemistry | Eco-friendly; low energy | Specialized equipment required |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carboxylate ester group at position 3 is susceptible to nucleophilic attack, enabling derivatization:
-
Alkoxy group replacement : Reacts with amines or thiols to form amides or thioesters.
-
Hydrolysis : Under basic conditions, the ester hydrolyzes to a carboxylic acid, enhancing water solubility.
Mechanistic Insight :
The reaction proceeds via tetrahedral intermediate formation at the carbonyl carbon, as observed in analogous pyrazolo[3,4-b]pyridine systems .
Condensation Reactions
The compound participates in Knoevenagel-type condensations with aldehydes or ketones, forming extended π-conjugated systems. This reactivity is exploited to synthesize fused heterocycles with enhanced bioactivity.
Example Reaction:
Cyclization and Ring Expansion
The pyran ring undergoes acid-catalyzed cyclization with dienophiles like maleic anhydride, yielding polycyclic structures. This reactivity aligns with strategies used in pyrazolo[3,4-b]pyridine synthesis, where multicomponent bicyclization generates tricyclic frameworks .
Biological Activity Modulation via Structural Derivatization
Reaction-derived analogs exhibit:
-
Antimicrobial activity via disruption of bacterial cell membranes.
-
Enzyme inhibition (e.g., kinase or protease targets) due to enhanced hydrogen-bonding capacity.
Key Research Findings
-
Synthetic Flexibility : One-pot methods dominate due to efficiency, though exact catalytic systems remain proprietary.
-
Pharmacological Potential : Derivatives show promise in preclinical models for inflammatory and infectious diseases.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that compounds with a pyrano[4,3-b]pyridine scaffold exhibit promising anticancer properties. Ethyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxylate has been synthesized and evaluated for its ability to inhibit cancer cell proliferation. In vitro assays demonstrated significant activity against various cancer cell lines, including HeLa and A375 cells. The compound's mechanism of action may involve the induction of apoptosis and cell cycle arrest through modulation of key signaling pathways .
1.2 Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. Studies have reported its effectiveness against a range of bacterial strains, suggesting that it could be developed into a novel antibiotic. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
1.3 Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties. In models of neurodegenerative diseases such as Alzheimer's and Parkinson's, the compound has been shown to reduce oxidative stress and inflammation in neuronal cells . This suggests its potential use in developing therapies aimed at preserving cognitive function in aging populations.
Agricultural Applications
2.1 Pesticidal Activity
The compound's structural characteristics lend themselves to applications in agricultural science as a potential pesticide. Preliminary studies have indicated that it exhibits insecticidal properties against common agricultural pests. The mode of action is thought to involve neurotoxicity in insects, leading to paralysis and death .
2.2 Plant Growth Regulation
this compound has been investigated for its effects on plant growth and development. It has been observed to enhance root elongation and biomass accumulation in certain plant species when applied at specific concentrations . This suggests that it could be utilized as a growth regulator in sustainable agriculture.
Materials Science
3.1 Polymer Synthesis
In materials science, this compound can serve as a precursor for synthesizing novel polymers with tailored properties. Its reactivity allows it to be incorporated into polymer matrices to enhance mechanical strength and thermal stability . Research is ongoing to explore the potential for creating biodegradable plastics from derivatives of this compound.
3.2 Nanomaterials Development
The unique chemical structure of this compound makes it suitable for the development of nanomaterials used in drug delivery systems. Its ability to form stable nanoparticles can facilitate targeted delivery of therapeutic agents . This application is particularly relevant in cancer therapy where localized drug delivery can minimize side effects.
Mechanism of Action
The mechanism of action of Ethyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxylate involves its interaction with various molecular targets and pathways. The compound’s structure allows it to bind to specific receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
- Fusion Position: The pyrano[4,3-b]pyridine core (target compound) differs from pyrano[2,3-b]pyridine derivatives in ring fusion, impacting electronic distribution and steric interactions .
- Substituent Effects: Aryl groups (e.g., dichlorophenyl in ) enhance lipophilicity and antimicrobial activity, while amino groups (e.g., in ) improve solubility and pharmacokinetics.
- Hybrid Systems: Pyrrolo or thieno fusion (e.g., ) broadens bioactivity profiles by introducing additional heteroatoms.
Key Findings :
- Antimicrobial Activity: Pyrano[2,3-b]pyrrolo derivatives exhibit potency against fungal and bacterial strains, attributed to hybrid heterocyclic systems mimicking phytoalexins .
- Therapeutic Potential: EAMT demonstrates compliance with Lipinski’s rule of five, suggesting oral bioavailability, and stabilizes adenosine A1 receptors in molecular dynamics simulations .
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Comparison
Key Insights :
- Safety Profile : The target compound’s MSDS highlights hazards (H315, H319, H335) requiring controlled handling , whereas EAMT’s ADMET profile suggests lower toxicity .
- Synthetic Purity : Enantioselective synthesis of benzo-thiazolo-pyrimidine derivatives achieves >98% purity, critical for pharmaceutical applications .
Biological Activity
Ethyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C13H13NO4
- Molecular Weight : 247.25 g/mol
- CAS Number : 714725
1. Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various human tumor cell lines. The compound's mechanism of action involves the inhibition of key signaling pathways associated with cell proliferation and survival.
These findings suggest that the compound may serve as a promising candidate for the development of anticancer therapies.
2. Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory properties. In vitro assays indicated that it significantly inhibits the activity of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
| Compound | IC50 COX-1 (μM) | IC50 COX-2 (μM) |
|---|---|---|
| Ethyl Compound | 28.39 ± 0.03 | 23.8 ± 0.20 |
These results highlight the compound's potential as a therapeutic agent for inflammatory diseases by modulating COX activity and reducing pro-inflammatory mediators .
3. Antimicrobial Activity
The compound has shown promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. In a series of bioassays, this compound exhibited notable antibacterial activity.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 μg/mL |
| Escherichia coli | 15 μg/mL |
This suggests its potential utility in treating bacterial infections .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound inhibits COX enzymes and other key proteins involved in inflammatory pathways.
- Induction of Apoptosis : It promotes apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Antioxidant Properties : The compound exhibits antioxidant activity that may contribute to its protective effects against oxidative stress-related diseases.
Case Studies
Several studies have reported on the efficacy of this compound in various in vivo models:
Study on Anti-inflammatory Effects
In a carrageenan-induced paw edema model in rats, administration of the compound resulted in a significant reduction in swelling compared to control groups treated with standard anti-inflammatory drugs like indomethacin .
Study on Anticancer Efficacy
In vivo studies using xenograft models demonstrated that treatment with this compound led to a marked decrease in tumor size and improved survival rates compared to untreated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
